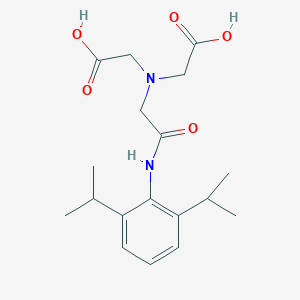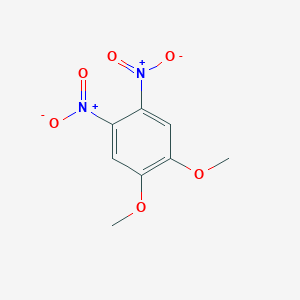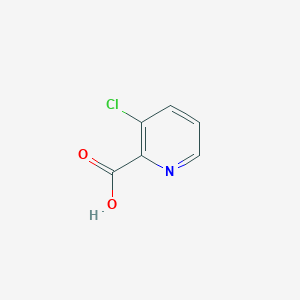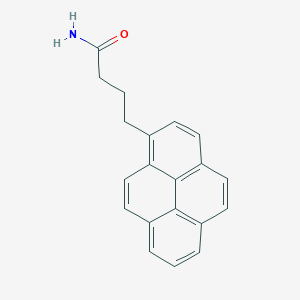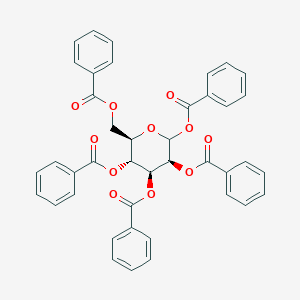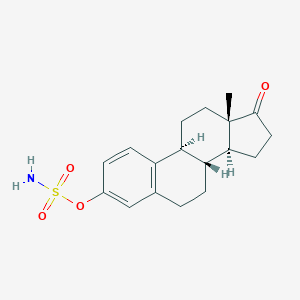
Emate
Übersicht
Beschreibung
- Es wurde noch nicht auf den Markt gebracht, verspricht aber aufgrund seiner einzigartigen Eigenschaften viel.
- This compound ist der C3-Sulfamatester des Estrogens Estrons .
- Im Gegensatz zu anderen Estrogenestern ist this compound kein effektives Prodrug von Estrogenen .
Estronsulfamat (EMATE): , auch bekannt unter seinem Entwicklungscode J994, ist ein .
Herstellungsmethoden
- This compound kann über verschiedene Wege synthetisiert werden, aber eine gängige Methode beinhaltet die Sulfamoylierung von Estrons.
- Industrielle Produktionsmethoden können variieren, aber die chemische Synthese ist der primäre Ansatz.
Wissenschaftliche Forschungsanwendungen
- EMATE hat potenzielle Anwendungen in der Krebsbehandlung und Endometriose .
- Als STS-Inhibitor verhindert es die Umwandlung inaktiver Steroidsulfate in aktive Formen (z. B. Estronsulfat in Estrons).
- Bei Brustkrebs könnte this compound verwendet werden, um auf Östrogenrezeptor-positive Tumoren abzuzielen.
Wirkmechanismus
- This compound hemmt STS irreversibel und verhindert die Bioaktivierung von Estrons und Estradiol.
- Es bindet an das aktive Zentrum von STS und macht es so inaktiv.
- Der Sulfamatrest führt zur Aufnahme in Erythrozyten , wodurch der First-Pass-Metabolismus in der Leber verhindert wird.
Wirkmechanismus
Target of Action:
“Emate” primarily targets the enzyme steroid sulfatase (STS). This enzyme plays a crucial role in the metabolism of steroid hormones, including estrogen. Specifically, STS catalyzes the hydrolysis of estrone sulfate (E1S) to estrone (E1), which is an active form of estrogen. By inhibiting STS, “this compound” disrupts this conversion process and affects estrogen levels in the body .
Mode of Action:
The interaction between “this compound” and STS occurs through irreversible inhibition. Once bound to the active site of STS, “this compound” prevents the hydrolysis of E1S, leading to reduced levels of E1. This disruption impacts estrogen-dependent processes, especially in hormone-dependent cancers like breast, endometrial, and prostate cancers .
Biochemical Pathways:
The affected pathways include estrogen signaling and estrogen-responsive gene expression. By inhibiting STS, “this compound” indirectly modulates estrogen availability, influencing cell proliferation, differentiation, and survival. Downstream effects may include altered gene expression patterns and changes in cell behavior .
Pharmacokinetics:
The impact of these properties on bioavailability determines the effective concentration of “this compound” at its target site .
Result of Action:
- Cellular Effects : In cancer cells, decreased estrogen availability may hinder tumor progression and metastasis. However, normal tissues may also be affected, necessitating careful dosing and monitoring .
Action Environment:
Environmental factors, such as pH and tissue-specific conditions, can influence “this compound’s” stability and efficacy. For instance, pH affects the hydrolysis of “this compound” and its interaction with STS. Additionally, drug interactions and patient-specific variations play a role in the compound’s overall effectiveness .
Vorbereitungsmethoden
- EMATE can be synthesized through various routes, but one common method involves sulfamoylation of estrone.
- Industrial production methods may vary, but chemical synthesis is the primary approach.
Analyse Chemischer Reaktionen
- EMATE unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution .
- Häufige Reagenzien sind Sulfamoylchlorid für die Sulfamoylierung und Oxidationsmittel für die Oxidation.
- Zu den Hauptprodukten gehören der Sulfamatester selbst und seine Metaboliten.
Vergleich Mit ähnlichen Verbindungen
- Eine eng verwandte Verbindung ist Estradiolsulfamat (E2MATE) , das zu EMATE metabolisiert wird.
- Die Einzigartigkeit von this compound liegt in seiner starken STS-Inhibition und dem Fehlen von Östrogenität .
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKFQAJIXCZXQY-CBZIJGRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933447 | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148672-09-7 | |
| Record name | Estrone-3-O-sulfamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148672097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrone sulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

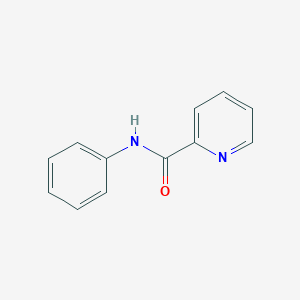
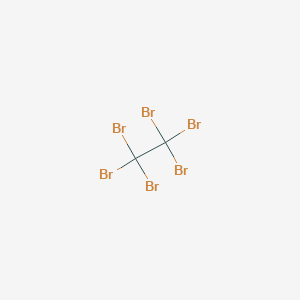
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)
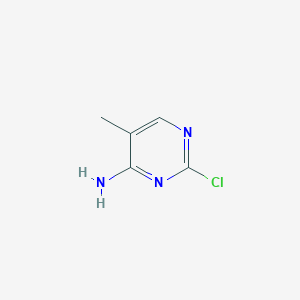
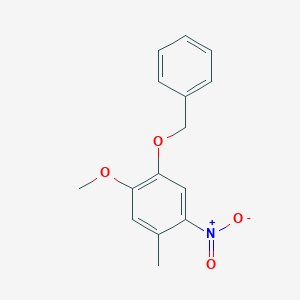

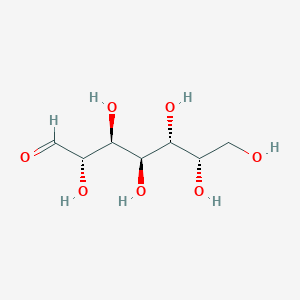
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
